molecular formula C21H22ClN3O2 B2989699 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one CAS No. 899726-61-5

1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one

Cat. No. B2989699
CAS RN: 899726-61-5
M. Wt: 383.88
InChI Key: ADCHIYYDFIZEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone class of drugs. It is also known as JNJ-31001074 and is a selective inhibitor of the dopamine D2 receptor. The compound has been extensively studied for its potential use in the treatment of various neurological disorders, including schizophrenia and Parkinson's disease.

Scientific Research Applications

Antimitotic Agents Research on related compounds such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate has revealed their potential as antimitotic agents. Both the S- and R-isomers of these derivatives exhibit activity in biological systems, with the S-isomer generally being more potent (Temple & Rener, 1992).

Corrosion Inhibition Pyrazole derivatives, such as 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. These compounds demonstrate significant inhibition efficiency and are considered mixed-type inhibitors (Yadav et al., 2016).

Antimicrobial and Anticoccidial Activity Compounds structurally related to 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one have shown antimicrobial and anticoccidial activities. For instance, derivatives of pyran-3(4H)-ones demonstrated notable activity against various microbes and acted as effective coccidiostats in animal models (Georgiadis, 1976).

c-Met/ALK Inhibition in Cancer Therapy Aminopyridyl/pyrazinyl-substituted compounds have shown potential in cancer therapy as selective inhibitors of c-Met/ALK, which are critical in the progression of certain cancers. These compounds have exhibited significant tumor growth inhibition in pharmacological and antitumor assays (Li et al., 2013).

Organocatalysis in Chemical Synthesis Isonicotinic acid has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, demonstrating the utility of such compounds in facilitating chemical reactions under green and efficient conditions (Zolfigol et al., 2013).

properties

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-phenylpropylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-14-11-18(19(27-3)12-17(14)22)25-10-9-23-20(21(25)26)24-13-15(2)16-7-5-4-6-8-16/h4-12,15H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCHIYYDFIZEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one

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